Dusquetide

Description

Properties

CAS No. |

931395-42-5 |

|---|---|

Molecular Formula |

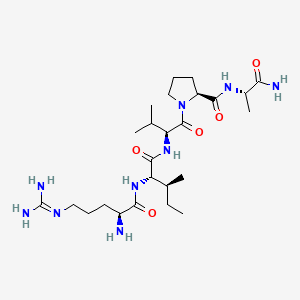

C25H47N9O5 |

Molecular Weight |

553.7 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19?/m0/s1 |

InChI Key |

ZUJBBVJXXYRPFS-OUROWQTJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Appearance |

white solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SGX942; SGX942; SGX 942. SGX94; SGX-94; SGX 94; dusquetide; L-arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dusquetide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dusquetide (also known as SGX942) is a first-in-class Innate Defense Regulator (IDR), a synthetic 5-amino acid peptide (Arg-Ile-Val-Pro-Ala) with a novel mechanism of action.[1][2] It modulates the innate immune response to injury and infection, shifting it from a potentially damaging pro-inflammatory state towards an anti-inflammatory, anti-infective, and tissue-healing response.[3][4][5][6] Unlike traditional anti-inflammatory agents that broadly suppress the immune system, this compound works by targeting a key intracellular signaling hub, the p62/SQSTM1 protein, to recalibrate the innate immune response.[4][7][8] This unique mechanism has been investigated primarily for the treatment of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation therapy, where it has demonstrated clinically meaningful biological activity.[9][10] This guide provides a detailed examination of the molecular interactions, signaling pathways, and pharmacodynamic effects that constitute this compound's mechanism of action.

Core Mechanism of Action: Targeting the p62/SQSTM1 Signaling Hub

The central mechanism of this compound involves its direct interaction with the intracellular adaptor protein p62, also known as Sequestosome-1 (SQSTM1).[4][5] p62 is a critical node in multiple cellular processes, including inflammation, autophagy, and stress responses.[1][11]

Molecular Target Identification and Binding

Initial preclinical studies identified p62 as the molecular target of this compound.[11] This was confirmed through a series of biochemical and structural biology experiments. This compound penetrates the cell membrane and binds directly to the ZZ domain of p62.[1][11] This interaction is driven by both electrostatic and hydrophobic contacts.[1][11][12] The binding of this compound to the p62 ZZ domain mimics that of other natural ligands, thereby initiating a specific downstream signaling cascade.[1]

Modulation of Downstream Signaling Pathways

Upon binding to p62, this compound does not induce autophagy but instead selectively modulates specific signaling pathways to rebalance the innate immune response.[1][11]

The key downstream events include:

-

Stabilization of the p62-RIP1 Complex: this compound binding modulates and stabilizes the interaction between p62 and Receptor-Interacting Protein 1 (RIP1).[1][11][12] This complex is crucial for mediating inflammatory signals.

-

Activation of the p38 MAPK Pathway: The modulation of the p62-RIP1 complex leads to an increase in the phosphorylation of p38 MAP kinase.[1][11][12] The p38 pathway is involved in cellular responses to stress and inflammation, often leading to anti-inflammatory outcomes.

-

Enhanced C/EBPβ Expression: Downstream of p38 activation, this compound enhances the expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ).[1][11][12] C/EBPβ plays a role in regulating the expression of genes involved in immune and inflammatory responses.

This selective signaling cascade bypasses the activation of other inflammatory pathways like NF-κB while promoting a response characterized by reduced inflammation and enhanced tissue repair.[1]

Pharmacodynamic Effects

The molecular mechanism of this compound translates into several key pharmacodynamic effects that contribute to its therapeutic potential.

-

Anti-inflammatory Activity: this compound effectively reduces inflammation. For example, it has been shown to inhibit the secretion of the pro-inflammatory cytokine TNFα induced by lipopolysaccharide (LPS).[1] This modulation helps control the damaging aspects of inflammation associated with chemoradiation.[7][13]

-

Anti-infective Properties: While not a direct antibiotic, this compound enhances the host's ability to clear bacterial infections.[3][13][14] It promotes the recruitment of monocytes and macrophages to the site of injury or infection, improving pathogen clearance.[2] This is particularly relevant in oral mucositis, where secondary infections can be a major complication.[7]

-

Tissue Healing and Repair: By shifting the immune response towards resolution and repair, this compound accelerates the healing of damaged tissues.[4][5][7][9] This is a critical component of its efficacy in treating oral mucositis, which is characterized by severe ulceration of the oral mucosa.[8]

-

Anti-Tumor Potential: Ancillary benefits observed in clinical trials and preclinical studies suggest a potential direct anti-tumor effect.[7] In xenograft models using the MCF-7 breast cancer cell line, this compound treatment was associated with a reduction in tumor volume.[4][7] This effect may be related to p62's role in tumorigenesis and autophagy.[4][5][7]

Quantitative Data Summary from Clinical Trials

This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of severe oral mucositis (SOM) in head and neck cancer patients. The quantitative efficacy data from these studies are summarized below.

Table 1: Phase 2 Clinical Trial Efficacy Data (Study IDR-OM-01)

| Patient Population | Endpoint | Placebo | This compound (1.5 mg/kg) | Reduction | p-value |

|---|---|---|---|---|---|

| Overall (≥55 Gy radiation) | Median Duration of SOM | 18 days | 9 days | 50% | 0.099[3] |

| High-Risk Subgroup | Median Duration of SOM | 30 days | 10 days | 67% | 0.040[3] |

Table 2: Phase 3 Clinical Trial Efficacy Data (DOM-INNATE Study)

| Patient Population | Endpoint | Placebo | This compound (1.5 mg/kg) | Reduction | p-value |

|---|---|---|---|---|---|

| Intent-to-Treat | Median Duration of SOM | 18 days | 8 days | 56% | Not Statistically Significant[9][10] |

| Per-Protocol | Median Duration of SOM | 18 days | 9 days | 50% | 0.049[9][10] |

| Per-Protocol | Incidence of SOM | - | - | 16% (relative to placebo) | -[10] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relied on several key experimental techniques.

Workflow for Target Identification and Validation

The identification of p62 as the direct target of this compound followed a systematic workflow involving proteomics and biophysical methods.

Protocol: Immunoprecipitation for p62-RIP1 Complex Analysis

This protocol describes the method used to assess the impact of this compound on the formation of the p62-RIP1 protein complex.[1]

-

Cell Culture and Treatment: HEK293T cells are cultured under standard conditions. Cells are transiently transfected with an expression vector for RIP1. Following expression, cells are treated with a specified concentration of this compound or a vehicle control for a defined period.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Lysates are clarified by centrifugation.

-

Immunoprecipitation: An antibody targeting p62 is added to the cleared cell lysates and incubated for several hours at 4°C with gentle rotation. Protein A/G-agarose beads are then added and incubated for an additional hour to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies specific for p62 and RIP1 to detect the co-immunoprecipitated proteins. The relative amount of RIP1 pulled down with p62 is quantified to determine the effect of this compound on complex stability.

Protocol: NMR Spectroscopy for Binding Site Mapping

Solution NMR spectroscopy was used to identify the binding site of this compound on the p62 ZZ domain in solution.[1]

-

Protein Expression and Purification: The ZZ domain of human p62 (residues 115-190) is expressed as a recombinant protein in E. coli grown in M9 minimal media supplemented with ¹⁵NH₄Cl to achieve uniform ¹⁵N isotopic labeling. The protein is purified using affinity and size-exclusion chromatography.

-

NMR Sample Preparation: A sample of the purified ¹⁵N-labeled p62 ZZ domain is prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT) in 90% H₂O/10% D₂O.

-

NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired at a constant temperature (e.g., 298 K). The first spectrum is of the protein alone. Subsequent spectra are recorded after titrating in increasing molar ratios of this compound.

-

Data Analysis: The spectra are processed and analyzed. The binding of this compound to the p62 ZZ domain causes chemical shift perturbations (CSPs) for specific amino acid residues. By mapping the residues with significant CSPs onto the protein's structure, the binding interface can be precisely identified.

Conclusion

This compound represents a novel therapeutic approach that operates not by immune suppression, but by targeted immunomodulation. Its mechanism of action is centered on its specific binding to the ZZ domain of the intracellular scaffold protein p62/SQSTM1. This interaction triggers a selective signaling cascade involving the stabilization of the p62-RIP1 complex and activation of the p38 MAPK-C/EBPβ axis. The result is a recalibration of the innate immune system, steering it away from excessive inflammation and towards anti-infective and tissue-reparative responses. This detailed molecular understanding provides a strong rationale for its clinical development in conditions characterized by dysregulated innate immunity, such as oral mucositis.

References

- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The All Information Of DRAMP20773 [dramp.cpu-bioinfor.org]

- 3. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]

- 4. ir.soligenix.com [ir.soligenix.com]

- 5. ir.soligenix.com [ir.soligenix.com]

- 6. soligenix.com [soligenix.com]

- 7. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. soligenix.com [soligenix.com]

- 10. targetedonc.com [targetedonc.com]

- 11. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portal.research.lu.se [portal.research.lu.se]

- 13. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Dusquetide and p62 protein interaction

An In-depth Technical Guide to the Interaction of Dusquetide and the p62 Protein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class innate defense regulator (IDR), a synthetic peptide that modulates the host's innate immune response to inflammation and infection.[1][2] Its mechanism of action involves a direct interaction with the multifunctional scaffold protein p62 (also known as Sequestosome 1 or SQSTM1).[1][2] This technical guide provides a comprehensive overview of the core interaction between this compound and p62, detailing the structural basis of their binding, the downstream signaling consequences, and the experimental methodologies used to elucidate this interaction. Quantitative data is presented for clarity, and key pathways and workflows are visualized to facilitate understanding.

Introduction to this compound and p62

This compound (SGX942): A 5-amino acid synthetic peptide (sequence: RIVPA) that functions by modulating the innate immune system.[3] Unlike traditional anti-inflammatory drugs that often suppress immunity, this compound steers the immune response toward an anti-inflammatory and tissue-healing state without direct antibiotic activity.[1][4] It has been investigated for treating oral mucositis in cancer patients and shows potential for a range of inflammatory and infectious diseases.[1][4]

p62 (SQSTM1): A highly conserved scaffold protein that acts as a central hub in several critical cellular processes.[5][6] p62 is composed of multiple domains that mediate its interaction with various signaling proteins, linking pathways such as NF-κB activation, Keap1-Nrf2 oxidative stress response, and mTORC1 amino acid sensing.[7][8][9] It is also a key selective autophagy receptor, responsible for delivering ubiquitinated cargo to autophagosomes for degradation.[6][10]

The Core Interaction: Binding Mechanism and Structural Basis

The primary molecular target of this compound has been identified as the p62 protein.[5] this compound penetrates the cell membrane to associate with p62 in vivo.[5][11]

Binding Site: this compound specifically binds to the ZZ-type zinc finger (p62ZZ) domain of the p62 protein.[5][11] This interaction is driven by a combination of electrostatic and hydrophobic contacts.[5][11]

Structural Confirmation: The structural basis for this interaction was determined by co-crystallizing the p62ZZ domain with this compound. The resulting complex was resolved to a crystal structure of 2.2 Å resolution .[5] This high-resolution structure provides precise molecular details of the binding interface, confirming the direct interaction and paving the way for the development of this compound analogs.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the this compound-p62 interaction and its functional consequences as identified in the cited literature.

| Parameter | Value / Observation | Cell Line / System | Experimental Method | Source |

| Crystal Structure Resolution | 2.2 Å | Co-crystallized p62ZZ and this compound | X-ray Crystallography | [5] |

| Autophagy Induction | No activation of autophagy | MCF10a cells | LC3-tandem flow cytometry | [5] |

| This compound Concentration | 1.67 mM (for autophagy assay) | MCF10a cells | LC3-tandem flow cytometry | [5] |

Signaling Consequences of this compound-p62 Interaction

The binding of this compound to the p62 ZZ domain modulates downstream signaling pathways without activating autophagy.[5][11] This targeted modulation is central to its therapeutic effect.

Key Downstream Effects:

-

Modulation of the p62-RIP1 Complex: The interaction with this compound alters the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, a key component in inflammatory signaling.[5][11]

-

Increased p38 Phosphorylation: this compound binding leads to an increase in the phosphorylation of p38 MAP kinase, a critical signaling molecule in the innate immune response.[3][5][11]

-

Enhanced CEBP/B Expression: The expression of CCAAT/enhancer-binding protein beta (CEBP/B) is enhanced, further contributing to the modulation of immune and inflammatory gene expression.[3][5][11]

Signaling Pathway Diagram

Caption: this compound signaling pathway via p62 interaction.

Experimental Protocols

The interaction between this compound and p62 was characterized using several key experimental methodologies.

Target Identification via SILAC-Based Mass Spectrometry

This method identified p62 as a primary binding partner of this compound in an unbiased screen.[5]

Methodology:

-

Cell Culture: Murine leukemic RAW264.7 cells are cultured in two separate media: one containing normal (light) arginine and lysine, and another containing stable isotope-labeled (heavy) arginine and lysine.

-

Lysate Preparation: Cells from both conditions are lysed to extract total protein.

-

Affinity Pulldown: Lysates are incubated with magnetic beads coated with either desthiobiotinylated this compound (experimental) or a desthiobiotin control. The "heavy" lysate is used for the this compound beads and the "light" lysate for the control beads (or vice versa in a label-swap experiment).

-

Elution: Bound proteins are eluted from the beads using free biotin.

-

Sample Preparation: The "heavy" and "light" eluates are combined, digested with trypsin, and prepared for mass spectrometry.

-

LC-MS/MS Analysis: The combined peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that specifically bind to this compound will show a high heavy/light signal intensity ratio.[5]

Target Identification Workflow Diagram

Caption: Workflow for SILAC-based target identification.

Interaction Validation via Co-Immunoprecipitation

This technique confirmed the direct association between this compound and p62.[5]

Methodology:

-

Cell Transfection: HEK293T cells are transiently transfected with a plasmid expressing FLAG-tagged p62.

-

Lysate Preparation: Transfected cells are lysed to obtain total protein extract containing FLAG-p62.

-

Bead Preparation: Streptavidin-coated beads are incubated with either biotinylated this compound or biocytin (as a negative control).

-

Incubation: The cell lysate is incubated with the prepared beads, allowing the biotinylated compounds to bind streptavidin and interact with cellular proteins.

-

Washing & Elution: The beads are washed to remove non-specific binders, and the bound protein complexes are eluted.

-

Immunoblot Analysis: The eluted samples are run on an SDS-PAGE gel, transferred to a membrane, and immunoblotted using antibodies against the FLAG tag or p62 to detect the presence of the protein. A positive band in the this compound lane and its absence in the control lane confirms the interaction.[5]

Co-Immunoprecipitation Workflow Diagram

Caption: Workflow for Co-IP interaction validation.

Binding Site Mapping via Solution NMR Spectroscopy

Solution Nuclear Magnetic Resonance (NMR) spectroscopy was used to precisely map the binding site of this compound on the p62ZZ domain.[5][12]

Methodology:

-

Protein Expression and Purification: The human p62 ZZ domain (amino acids 115-190) is cloned into a vector (e.g., pGEX 6p-1) with a cleavable tag. The protein is expressed in E. coli in an isotope-labeled medium (containing 15N) and purified.[12]

-

NMR Sample Preparation: A sample of the purified, 15N-labeled p62ZZ protein is prepared in a suitable NMR buffer.

-

HSQC Titration: A series of 1H,15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are collected. The first spectrum is of the protein alone. Subsequent spectra are recorded after titrating in increasing molar ratios of this compound.[5]

-

Data Analysis: The HSQC spectrum displays a peak for each backbone amide in the protein. As this compound is added, amides at or near the binding interface will experience a chemical environment change, causing their corresponding peaks to shift or broaden. By tracking these chemical shift perturbations, the specific amino acid residues involved in the interaction can be identified and mapped onto the 3D structure of the p62ZZ domain.[5][12]

Conclusion

The interaction between this compound and the ZZ domain of p62 is a well-characterized, structurally defined event that serves as the foundation for the peptide's mechanism of action. By binding to this specific domain, this compound modulates the function of p62 as a signaling hub, leading to increased p38 phosphorylation and an anti-inflammatory, pro-healing immune response, critically without inducing autophagy. The detailed understanding of this interaction, supported by robust experimental data, provides a strong rationale for the continued development of this compound and its analogs as novel therapeutics for a variety of diseases driven by dysregulated inflammation.

References

- 1. ir.soligenix.com [ir.soligenix.com]

- 2. ir.soligenix.com [ir.soligenix.com]

- 3. The All Information Of DRAMP20773 [dramp.cpu-bioinfor.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p62-sqstm1-functions-as-a-signaling-hub-and-an-autophagy-adaptor - Ask this paper | Bohrium [bohrium.com]

- 7. The Pathways Underlying the Multiple Roles of p62 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]

- 10. p62 at the interface of autophagy, oxidative stress signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Dusquetide: A Technical Whitepaper on a Novel Innate Defense Regulator

Introduction

Dusquetide, also known by its investigational name SGX942, is a first-in-class synthetic peptide that functions as an Innate Defense Regulator (IDR).[1] Developed by Soligenix, Inc., this five-amino-acid peptide has been primarily investigated for its therapeutic potential in mitigating severe oral mucositis (SOM), a debilitating side effect of chemotherapy and radiation therapy in cancer patients.[1][2] Beyond oral mucositis, its unique mechanism of action suggests broader applications in various inflammatory, infectious, and oncology indications.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Core Concept

This compound emerged from research into innate immunity and the body's first line of defense against pathogens and tissue injury. It belongs to a novel class of compounds called Innate Defense Regulators (IDRs), which are designed to modulate the innate immune response.[4] Unlike traditional anti-inflammatory agents that often suppress the immune system, this compound and other IDRs aim to recalibrate the immune response, dampening excessive inflammation while enhancing tissue healing and anti-infective activities.[1][4] The effect of this compound on the innate immune response is rapid, occurring within 30 minutes, and can last for up to five days.[4][5]

Mechanism of Action: Targeting the p62/SQSTM1 Signaling Hub

The therapeutic effects of this compound are mediated through its interaction with the intracellular protein sequestosome-1 (SQSTM1), also known as p62.[1][6] p62 is a critical scaffold protein involved in multiple cellular processes, including autophagy and inflammation.[1][7] this compound specifically binds to the ZZ domain of p62.[7] This interaction is driven by both electrostatic and hydrophobic contacts.[7]

Upon binding to p62, this compound modulates downstream signaling pathways. It has been shown to stabilize the p62-RIP1 complex, leading to an increase in p38 MAP kinase phosphorylation and enhanced expression of the transcription factor C/EBPβ.[7][8] Notably, this modulation of the innate immune response occurs without activating the autophagy pathway.[7] By altering the balance of these signaling pathways, this compound shifts the innate immune response from a pro-inflammatory state to one that favors anti-inflammatory processes and tissue repair.[6]

Preclinical Development

This compound has undergone extensive preclinical evaluation in various animal models, demonstrating its efficacy and safety profile across a range of conditions.

Animal Models of Oral Mucositis

In both mouse and hamster models of chemotherapy- and radiation-induced oral mucositis, this compound demonstrated a significant reduction in the duration of the condition, by approximately 50%.[2][9] These promising preclinical results provided a strong rationale for advancing this compound into clinical trials for this indication.

Anti-Infective and Anti-Inflammatory Models

Preclinical studies have also highlighted this compound's broad-spectrum, anti-infective properties. It has shown efficacy in models of infection caused by both Gram-negative and Gram-positive bacteria, including melioidosis.[3][10] Furthermore, its anti-inflammatory effects have been demonstrated in models of colitis and macrophage activation syndrome.[3][11]

Oncology Models

Intriguingly, this compound has also exhibited potential anti-tumor activity. In in vitro and in vivo xenograft studies using the MCF-7 breast cancer cell line, this compound was effective as a standalone treatment and in combination with radiation, chemotherapy (paclitaxel), and targeted therapy (trastuzumab), leading to reduced tumor size and enhanced survival.[3][12]

Clinical Development

The clinical development of this compound has primarily focused on its use in treating oral mucositis in head and neck cancer patients. It has progressed through Phase 1, 2, and 3 clinical trials.

Phase 1 Studies

A Phase 1 clinical study involving 84 healthy volunteers established the safety and tolerability of this compound.[5][13]

Phase 2 Clinical Trial (IDR-OM-01)

A Phase 2, randomized, placebo-controlled clinical study was conducted in 111 head and neck cancer patients undergoing chemoradiation therapy.[5][13] The key findings from this study were:

-

Efficacy: At a dose of 1.5 mg/kg, this compound demonstrated a 50% reduction in the median duration of severe oral mucositis compared to placebo (from 18 days to 9 days, p=0.099).[10][13] In a high-risk subpopulation, the reduction was even more pronounced at 67% (from 30 days to 10 days, p=0.04).[10]

-

Ancillary Benefits: The study also observed ancillary benefits, including an increase in tumor resolution and improved survival rates at the 12-month follow-up.[5][14] The 12-month survival rate was 93% in the this compound 1.5 mg/kg group compared to approximately 80% in the placebo group.[13][14]

-

Safety: The drug was found to be safe and well-tolerated, with no drug-related toxicities identified.[6][13]

Phase 3 Clinical Trial (DOM-INNATE)

A pivotal Phase 3 study, known as the DOM-INNATE trial, was conducted to confirm the efficacy and safety of this compound for the treatment of SOM in head and neck cancer patients.[5] This multinational, randomized, placebo-controlled trial enrolled 268 patients.[5][15]

The primary endpoint was the median duration of SOM. While this compound showed a clinically meaningful 56% reduction in the median duration of SOM from 18 days in the placebo group to 8 days in the treatment group, this result did not achieve statistical significance (p ≤ 0.05).[5][15]

However, in the per-protocol population, there was a statistically significant 50% reduction in the duration of SOM, from 18 days to 9 days (p=0.049).[5][16] The incidence of SOM was also reduced by 16% in the per-protocol population in the this compound group compared to placebo.[16]

Quantitative Data Summary

Preclinical Efficacy

| Animal Model | Efficacy Endpoint | Result |

| Mouse and Hamster Oral Mucositis | Reduction in duration of oral mucositis | ~50% reduction[2][9] |

| MCF-7 Breast Cancer Xenograft | Tumor size (standalone treatment) | p < 0.01[3] |

| MCF-7 Breast Cancer Xenograft | Survival (in conjunction with radiation vs. radiation only) | p < 0.05[3] |

| MCF-7 Breast Cancer Xenograft | Tumor size (in conjunction with trastuzumab vs. placebo) | p < 0.001[3] |

Clinical Trial Efficacy: Oral Mucositis

| Trial Phase | Patient Population | Treatment Group | Placebo Group | Efficacy Outcome | p-value |

| Phase 2 | Head and Neck Cancer | 9 days | 18 days | 50% reduction in median duration of SOM[10][13] | 0.099 |

| Phase 2 (High Risk) | Head and Neck Cancer | 10 days | 30 days | 67% reduction in median duration of SOM[10] | 0.04 |

| Phase 3 (ITT) | Head and Neck Cancer | 8 days | 18 days | 56% reduction in median duration of SOM[5][15] | Not statistically significant |

| Phase 3 (Per-Protocol) | Head and Neck Cancer | 9 days | 18 days | 50% reduction in median duration of SOM[5][16] | 0.049 |

Experimental Protocols and Methodologies

While detailed, step-by-step protocols are proprietary, the methodologies employed in the key studies of this compound can be summarized as follows:

In Vitro Studies (Mechanism of Action)

-

Binding Assays: To determine the interaction between this compound and p62, techniques such as solution NMR spectroscopy were likely used to identify the binding sites.[17]

-

Cell-Based Assays: Murine monocyte/macrophage cell lines (e.g., RAW 264.7) and human cell lines (e.g., HEK293T) were utilized.[8][18]

-

Immunoprecipitation and Western Blotting: These techniques were used to assess the formation of protein complexes (e.g., p62-RIP1) and the phosphorylation status of signaling proteins like p38 MAPK.[8]

-

Gene Expression Analysis: Methods such as RT-PCR or RNA sequencing were likely employed to measure the expression of target genes like C/EBPβ.[7]

Preclinical Animal Models

-

Oral Mucositis Induction: Standard protocols for inducing oral mucositis in animals, such as fractionated radiation to the head and neck region with or without co-administration of chemotherapy (e.g., 5-Fluorouracil), were likely followed.[2]

-

Treatment Administration: this compound was administered systemically, for example, via intravenous injection.[19]

-

Efficacy Assessment: The severity and duration of oral mucositis were scored daily using established grading systems.

-

Xenograft Tumor Models: Human cancer cells (e.g., MCF-7) were implanted into immunocompromised mice.[3] Tumor growth was monitored over time, and survival was recorded.[3][19]

Clinical Trials

-

Study Design: The clinical trials were typically randomized, double-blind, and placebo-controlled.[5][13]

-

Patient Population: Patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive chemoradiation were enrolled.[15]

-

Intervention: this compound (SGX942) was administered as a brief intravenous infusion, typically twice a week during and for a short period after chemoradiation.[4][5]

-

Efficacy Endpoints: The primary endpoint was the duration of severe oral mucositis, as assessed using the World Health Organization (WHO) grading scale.[15] Other secondary endpoints included the incidence of SOM, infection rates, tumor resolution, and overall survival.[5][13]

Future Directions and Potential Applications

Despite the pivotal Phase 3 trial not meeting its primary endpoint with statistical significance in the intent-to-treat population, the consistent biological activity observed across preclinical and clinical studies suggests that this compound remains a promising therapeutic candidate. Further analysis of the Phase 3 data, particularly in specific patient subsets, may provide a clearer path forward for its development in oral mucositis.[15]

The unique mechanism of action of this compound opens up possibilities for its use in a variety of other conditions characterized by dysregulated innate immune responses. These include:

-

Other Mucositides: Its efficacy is expected to extend to mucositis in other parts of the gastrointestinal tract.[4]

-

Infectious Diseases: this compound's ability to enhance the body's anti-infective response makes it a potential adjunct therapy to antibiotics, particularly in the context of antibiotic resistance.[1]

-

Inflammatory Conditions: Preclinical data supports its investigation in conditions like inflammatory bowel disease.[1]

-

Oncology: The direct anti-tumor effects observed in preclinical models warrant further investigation of this compound as a potential anti-cancer agent, either alone or in combination with other therapies.[3]

-

Behçet's Disease: A Phase 2a pilot trial is underway to evaluate this compound (as SGX945) for the treatment of oral and genital ulcers associated with Behçet's Disease.[11][20]

Conclusion

This compound represents a significant advancement in the field of immunomodulatory therapies. Its novel mechanism of action, centered on the modulation of the p62 signaling hub, provides a unique approach to treating conditions driven by innate immune dysfunction. While the journey to regulatory approval for oral mucositis has faced challenges, the wealth of preclinical and clinical data underscores its biological activity and therapeutic potential. Further research and clinical investigation are warranted to fully elucidate the therapeutic applications of this promising Innate Defense Regulator.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.soligenix.com [ir.soligenix.com]

- 4. soligenix.com [soligenix.com]

- 5. soligenix.com [soligenix.com]

- 6. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]

- 11. ir.soligenix.com [ir.soligenix.com]

- 12. This compound Demonstrates Positive Anti-tumor Efficacy in Multiple Nonclinical Animal Studies [prnewswire.com]

- 13. ir.soligenix.com [ir.soligenix.com]

- 14. Soligenix reports positive long-term follow-up results from its Phase 2 clinical trial of SGX942 - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. targetedonc.com [targetedonc.com]

- 16. biospace.com [biospace.com]

- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Innate Defense Regulators as a Novel Therapeutic Class

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of antibiotic resistance and the complexities of inflammatory diseases have created an urgent need for novel therapeutic strategies. Innate defense regulators (IDRs) represent a promising new class of therapeutics that function by modulating the host's innate immune system. Unlike traditional antibiotics that directly target pathogens, IDRs enhance the body's natural ability to combat infections and resolve inflammation. This whitepaper provides a comprehensive technical overview of IDRs, focusing on their mechanisms of action, key signaling pathways, preclinical data, and the experimental protocols used for their evaluation. The synthetic peptide IDR-1018 is highlighted as a case study to illustrate the therapeutic potential of this innovative approach.

Introduction to Innate Defense Regulators

The innate immune system is the body's first line of defense against pathogens and tissue damage.[1] It relies on pattern recognition receptors (PRRs) to detect conserved molecular structures associated with microbes (pathogen-associated molecular patterns, or PAMPs) and cellular stress (damage-associated molecular patterns, or DAMPs).[2] Activation of PRRs triggers signaling cascades that lead to the production of cytokines, chemokines, and other effector molecules that orchestrate an inflammatory response to clear the threat and initiate tissue repair.

Innate defense regulators are molecules, often synthetic peptides derived from naturally occurring host defense peptides (HDPs), that are designed to modulate these innate immune responses.[3][4] Their therapeutic utility lies in their ability to selectively enhance protective immune responses, such as pathogen clearance and wound healing, while dampening potentially harmful hyperinflammatory responses.[3][4] This immunomodulatory approach offers several advantages, including a lower likelihood of inducing microbial resistance compared to conventional antibiotics.[5]

Core Mechanisms of Action and Signaling Pathways

IDRs exert their effects by interacting with and modulating the key signaling pathways of the innate immune system. The primary targets are the families of PRRs, including Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs).

Toll-like Receptor (TLR) Signaling

TLRs are transmembrane proteins that recognize a wide range of PAMPs at the cell surface or within endosomes.[6][7] Upon ligand binding, TLRs dimerize and recruit adaptor proteins, primarily MyD88 (myeloid differentiation primary response 88) and TRIF (TIR-domain-containing adapter-inducing interferon-β), initiating downstream signaling.[6][8] This cascade activates transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), leading to the expression of pro-inflammatory cytokines, chemokines, and type I interferons.[6]

NOD-like Receptor (NLR) Signaling

NLRs are cytosolic sensors that detect intracellular PAMPs, such as bacterial peptidoglycan fragments, and DAMPs.[2][9] The best-characterized NLRs, NOD1 and NOD2, recognize specific bacterial motifs and, upon activation, recruit the kinase RIPK2.[2][9][10] This interaction leads to the activation of the NF-κB and MAPK pathways, culminating in an inflammatory response.[10][11] Another subset of NLRs, such as NLRP3, forms large multiprotein complexes called inflammasomes, which activate caspase-1, leading to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[10][12]

RIG-I-like Receptor (RLR) Signaling

RLRs, including RIG-I and MDA5, are cytosolic sensors of viral RNA.[13][14] Upon binding to viral RNA, RLRs undergo a conformational change that allows them to interact with the mitochondrial antiviral-signaling protein (MAVS).[14][15] MAVS then acts as a scaffold to assemble a signaling complex that includes TRAF ubiquitin ligases and the kinases TBK1 and IKKε.[15][16] This complex ultimately leads to the phosphorylation and activation of IRF3 and IRF7, which drive the production of type I interferons, a critical component of the antiviral response.[15][17]

Preclinical Data Summary: A Case Study of IDR-1018

IDR-1018 is a synthetic 12-amino-acid peptide derived from bactenecin, a bovine HDP.[4] It has been extensively studied for its immunomodulatory, anti-infective, and wound-healing properties.[3][4]

Quantitative In Vitro Data

The following tables summarize the key in vitro activities of IDR-1018.

Table 1: Immunomodulatory Activity of IDR-1018 on Macrophages

| Assay | Cell Type | Stimulus | IDR-1018 Concentration | Outcome | Reference |

| Chemokine Induction | Human PBMCs | None | - | >50-fold increase in MCP-1 vs. parent peptide | [3] |

| Chemokine Induction | Murine Macrophages | None | 70–200 µg/mL | Dose-dependent induction of MCP-1 | [5] |

| Cytokine Suppression | Murine Macrophages | LPS | Not specified | Significant reduction in TNF-α, IL-1β, IL-6, IL-12 | [18][19] |

| Cytokine Suppression | Human Macrophages | LPS | 65 µM | Dose-dependent decrease in TNF-α and IL-10 | [20][21] |

Table 2: Antimicrobial and Cytotoxicity Profile of IDR-1018

| Assay | Target | IDR-1018 Concentration | Outcome | Reference |

| Minimum Inhibitory Concentration (MIC) | MRSA USA300 | 16 µg/mL | Inhibition of bacterial growth | [20] |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 16 µg/mL | Inhibition of bacterial growth | [22] |

| Cytotoxicity | Human Keratinocytes & Fibroblasts | Up to 200 µg/mL | Significantly less cytotoxic than LL-37 | [23] |

| Cytotoxicity | Murine Macrophages | Up to 128 µg/mL | No cytotoxic effect observed | [19] |

Quantitative In Vivo Data

IDR-1018 has demonstrated efficacy in various animal models of infection and wound healing.

Table 3: In Vivo Efficacy of IDR-1018 in Infection Models

| Model | Pathogen | Treatment Regimen | Key Findings | Reference |

| Murine Implant Infection | S. aureus | Intraperitoneal injection | 2.6-fold decrease in bacterial bioburden; 40% increase in macrophage recruitment; 60% reduction in TNF-α | [5][24] |

| Murine Candidemia | C. albicans | 10 mg/kg daily, intraperitoneal | 50% survival at day 8 (vs. 0% in control) | [19] |

| Murine Tuberculosis | M. tuberculosis | Intratracheal instillation | Significant decrease in lung bacillary loads | [22] |

Table 4: In Vivo Efficacy of IDR-1018 in Wound Healing Models

| Model | Wound Type | Treatment Regimen | Key Findings | Reference |

| Murine Full-Thickness Wound | Excisional | 200 µg/mL, topical, every 48h | 14-28% smaller wound area vs. control (days 2-8) | [23][25][26] |

| Porcine Infected Wound | S. aureus infected | 200 µg/mL, topical, every 48h | 60-104% greater re-epithelialization vs. lower dose | [23][26][27] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of IDRs like IDR-1018.

In Vitro Immunomodulatory Assays

Protocol: Macrophage Stimulation and Cytokine Analysis

-

Macrophage Isolation and Culture:

-

Isolate bone marrow cells from the femurs and tibias of mice.[28]

-

Culture cells in DMEM supplemented with 10% FBS and M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).[28]

-

Seed BMDMs in 96-well plates at a density of 0.1 million cells per well and allow them to adhere.[15][19]

-

-

Cell Stimulation:

-

Prepare stock solutions of IDR peptides in a suitable vehicle (e.g., sterile water or PBS).

-

For chemokine induction, add serial dilutions of the IDR peptide to the cells.

-

For anti-inflammatory activity, pre-incubate cells with the IDR peptide for a specified time (e.g., 1 hour) before adding a PAMP stimulus like LPS (e.g., 100 ng/mL).[20][21]

-

Incubate the plates for a specified duration (e.g., 4 hours for TNF-α, 24 hours for other cytokines) at 37°C in 5% CO₂.[19][29]

-

-

Cytokine Quantification (ELISA):

-

After incubation, centrifuge the plates and carefully collect the culture supernatants.[15]

-

Quantify the concentration of specific cytokines (e.g., MCP-1, TNF-α, IL-6, IL-10) in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.[15][17][22][30]

-

Briefly, coat a 96-well plate with a capture antibody, block the plate, add standards and samples, followed by a biotinylated detection antibody, and then a streptavidin-HRP conjugate.[22][30]

-

Add a chromogenic substrate (e.g., TMB) and stop the reaction. Read the absorbance at 450 nm using a microplate reader.[15][22]

-

Calculate cytokine concentrations by interpolating from the standard curve.

-

In Vivo Infection and Wound Healing Models

References

- 1. niaid.nih.gov [niaid.nih.gov]

- 2. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Porcine Ischemic Wound-Healing Model for Preclinical Testing of Degradable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Murine model of invasive candidiasis [bio-protocol.org]

- 11. doaj.org [doaj.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine model for disseminated Candidiasis [bio-protocol.org]

- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 16. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 18. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic Cationic Peptide IDR-1018 Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antibacterial and anti-inflammatory properties of host defense peptides against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bdbiosciences.com [bdbiosciences.com]

- 23. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]

- 24. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubcompare.ai [pubcompare.ai]

- 28. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sinogeneclon.com [sinogeneclon.com]

- 30. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dusquetide: A Technical Overview of Preliminary In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide is a novel, synthetic, short peptide classified as an Innate Defense Regulator (IDR).[1][2] It modulates the body's innate immune response to injury and infection, steering it towards an anti-inflammatory, anti-infective, and tissue-healing state.[1][2] Unlike traditional antibiotics, this compound does not have direct antibiotic activity. Instead, it enhances the host's innate immune system, increasing survival after infections with a wide range of Gram-negative and Gram-positive pathogens and accelerating the resolution of tissue damage.[1][2] This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.

Core Mechanism of Action: Targeting p62

In vitro studies have identified the scaffold protein p62 (also known as Sequestosome-1 or SQSTM1) as the primary intracellular target of this compound.[1][2][3][4][5][6] this compound penetrates the cell membrane and binds to the ZZ domain of p62.[3][6] This interaction is a critical event that initiates a cascade of downstream signaling events, modulating the innate immune response.[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

| Cell Line/Model | Experiment | Key Finding | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDM) | C/EBPβ Expression | This compound enhances C/EBPβ expression. | [3] |

| RAW 264.7 NF-κB Reporter Cells | NF-κB Activity Assay | This compound does not activate the NF-κB pathway.[3] | [3] |

| Human A549 Epithelial Cells | C/EBPβ Expression (ELISA) | Transient increase in C/EBPβ expression upon this compound treatment. | [3] |

| MCF10a Cells | Cell Proliferation Assay | This compound does not affect cell proliferation. | [3] |

| HeLa and HepG2 Cells | Apoptosis Assay (TRAIL or SuperFas induced) | This compound does not rescue or enhance apoptosis. | [3] |

| Mouse Bone Marrow-Derived Macrophages (BMDM) | Autophagy Assay (Flow Cytometry) | This compound treatment results in no significant change in autophagy in basal conditions. | [3] |

| Mouse Bone Marrow-Derived Macrophages (BMDM) | TNFα Secretion Assay (LPS-induced) | This compound treatment inhibits LPS-induced TNFα secretion. | [3] |

Key In Vitro Experimental Protocols

Cellular Localization of this compound via Fluorescence Microscopy

-

Objective: To visualize the penetration and accumulation of this compound within cells.

-

Cell Line: RAW264.7 cells.

-

Methodology:

-

RAW264.7 cells were treated with this compound.

-

Cells were then fixed and permeabilized.

-

Cells were incubated with in-house generated anti-Dusquetide antibodies.

-

A secondary fluorescently labeled antibody was used for detection.

-

Cellular localization was visualized using fluorescence microscopy. An increase in the fluorescent signal within treated cells compared to untreated controls indicates that this compound penetrates the cell membrane and accumulates in the cells.[3]

-

Co-Immunoprecipitation of p62-RIP1 Complex

-

Objective: To determine the effect of this compound on the formation of the p62-RIP1 protein complex.

-

Methodology:

-

Cells were treated with or without this compound.

-

Cells were lysed to release cellular proteins.

-

The protein lysate was incubated with an antibody specific for p62.

-

Protein A/G beads were added to pull down the p62 antibody and any bound proteins.

-

The immunoprecipitated complex was washed to remove non-specific binders.

-

The proteins in the complex were separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane was probed with an antibody against RIP1 to detect its presence in the p62 complex. Stabilization of the p62-RIP1 complex by this compound was observed.[3]

-

Analysis of Downstream Signaling: p38 Phosphorylation and C/EBPβ Expression

-

Objective: To investigate the effect of this compound on key downstream signaling molecules.

-

Methodology:

-

Relevant cell lines (e.g., mouse BMDM, human A549 epithelial cells) were treated with this compound for various time points.

-

For analysis of p38 phosphorylation, cell lysates were collected and subjected to Western blotting using an antibody specific for phosphorylated p38 (p-p38). An increase in the p-p38 signal indicates activation of the p38 MAP kinase pathway.[3][6][7]

-

For analysis of C/EBPβ expression, either cell lysates were analyzed by Western blot with an anti-C/EBPβ antibody, or an ELISA was performed on cell extracts to quantify C/EBPβ protein levels. An increase in C/EBPβ expression was observed following this compound treatment.[3][6][7]

-

NF-κB Activity Assay

-

Objective: To determine if this compound activates the NF-κB signaling pathway.

-

Cell Line: RAW 264.7 cells stably expressing an NF-κB reporter construct.

-

Methodology:

-

The reporter cells were treated with LPS (a known NF-κB activator), CpG (another TLR agonist), or this compound.

-

NF-κB activity was measured by quantifying the expression of the reporter gene (e.g., luciferase or β-galactosidase).

-

Unlike LPS and CpG, this compound was found to not activate the NF-κB pathway.[3]

-

Autophagy and Apoptosis Assays

-

Objective: To assess the impact of this compound on autophagy and apoptosis.

-

Methodology:

-

Autophagy: Autolysosome formation was measured by ratiometric flow cytometry in cells expressing a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). A change in the ratio of the two fluorescent signals indicates changes in autophagic flux. This compound treatment did not result in a significant change in autophagy under basal conditions.[3]

-

Apoptosis: Apoptosis was induced in cell lines such as HeLa and HepG2 using TRAIL or SuperFas. The effect of this compound on the rate of apoptosis was then measured, likely by methods such as Annexin V/Propidium Iodide staining and flow cytometry. This compound did not rescue or enhance induced apoptosis.[3]

-

Signaling Pathways and Experimental Workflows

Caption: this compound's interaction with the p62-RIP1 complex and downstream signaling.

Caption: Workflow for Co-Immunoprecipitation of the p62-RIP1 complex.

Conclusion

The preliminary in vitro studies of this compound have elucidated a unique mechanism of action centered on its interaction with the p62 scaffold protein. This interaction selectively modulates downstream signaling pathways, leading to an anti-inflammatory response characterized by the inhibition of pro-inflammatory cytokines like TNFα, without activating the NF-κB pathway or inducing autophagy.[3] Furthermore, this compound has been shown to be non-toxic to cells, as it does not affect cell proliferation or apoptosis.[3] These findings provide a strong molecular basis for the observed anti-inflammatory, anti-infective, and tissue-healing properties of this compound and support its ongoing development for various clinical indications, including oral mucositis and potentially as an anti-cancer agent.[1][2][5][8]

References

- 1. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]

- 2. ir.soligenix.com [ir.soligenix.com]

- 3. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.soligenix.com [ir.soligenix.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Dusquetide's Modulation of Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dusquetide is a novel synthetic peptide classified as an Innate Defense Regulator (IDR). It has demonstrated a unique mechanism of action that modulates the body's innate immune response to inflammation and infection. By targeting a key intracellular signaling hub, this compound recalibrates the immune response, shifting it from a pro-inflammatory state towards an anti-inflammatory and tissue-healing phenotype. This technical guide provides an in-depth analysis of this compound's effect on cytokine expression, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved signaling pathways.

Core Mechanism of Action

This compound functions by binding to the ZZ domain of the intracellular scaffold protein p62, also known as sequestosome-1 (SQSTM1).[1][2][3] p62 is a critical node in multiple cellular signaling networks, including those governing inflammation and autophagy.[2][3] The binding of this compound to p62 modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex.[1][2] This interaction selectively alters downstream signaling pathways, leading to a nuanced regulation of the innate immune response without activating autophagy.[1][2] Specifically, this compound's action results in the increased phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and enhanced expression of the transcription factor CCAAT-enhancer binding protein-β (C/EBPβ), while bypassing the activation of the pro-inflammatory NF-κB pathway.[1] This targeted modulation is central to its anti-inflammatory effects.[1][3]

Quantitative Data on Cytokine and Signaling Modulation

The immunomodulatory effects of this compound have been quantified in various preclinical models. The data highlights a consistent pattern of reduced pro-inflammatory cytokine secretion and activation of pathways associated with inflammation resolution.

| Parameter | Cell/Animal Model | Treatment/Stimulus | Observed Effect | Reference |

| p38 MAPK Phosphorylation | RAW264.7 cells | This compound (60 min) | ~50% increase vs. control | [1] |

| C/EBPβ Expression | Mouse & Human BMDMs | This compound | ~4-fold increase | [1] |

| C/EBPβ Expression | A549 (human epithelial) | This compound | Substantial increase | [1] |

| NF-κB Activity | RAW 264-NFκB stable cells | This compound | No change | [1] |

| TNF-α Secretion | Murine BMDMs | LPS + this compound | Inhibition of LPS-induced secretion | [1] |

| IL-6 Levels | In vivo models | Not specified | Significant reduction | [4] |

| IL-12 Levels | Mouse model of MAS | CpG + this compound | Decrease vs. CpG alone | [5] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound initiates a specific signaling cascade upon entering the cell and binding to p62. This pathway selectively promotes anti-inflammatory and tissue-reparative responses while dampening pro-inflammatory signals.

Caption: this compound's intracellular signaling cascade.

Experimental Workflow for Cytokine Analysis

The following diagram illustrates a typical workflow for assessing the impact of this compound on cytokine expression in vitro.

Caption: Workflow for in vitro analysis of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies described in studies evaluating this compound's mechanism.[1]

Cell Culture and Treatment

-

Cell Lines: Murine bone marrow-derived macrophages (BMDMs), RAW264.7 macrophages, and A549 human epithelial cells were used.[1]

-

Culture Conditions: Cells were cultured in appropriate media and conditions as per standard cell culture practice.

-

Stimulation: For inflammatory challenge, cells like BMDMs were stimulated with Lipopolysaccharide (LPS) at concentrations such as 100 ng/mL.[1]

-

This compound Treatment: this compound was added to cell cultures at varying concentrations and for different time points (e.g., 60 minutes for phosphorylation studies) to assess its effects.[1]

p38 MAPK Phosphorylation Assay

-

Objective: To quantify the activation of the p38 MAPK pathway.

-

Method: A colorimetric cell-based ELISA was employed.[1]

-

Cell Plating: Cells were seeded in 96-well plates and treated as described above.

-

Lysis: After treatment, cells were washed with PBS and lysed on ice in a buffer containing 40 mM Tris-HCl, 500 mM NaCl, 0.1% NP-40, and a cocktail of phosphatase and protease inhibitors.[1]

-

Immunodetection: Lysates were incubated with primary antibodies specific for either phosphorylated p38 or total p38.

-

Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

-

Signal Development: A colorimetric substrate was added, and the reaction was stopped. Absorbance was measured at 450 nm.[1]

-

Normalization: Cell density in each well was determined by Crystal Violet staining to normalize the phosphorylation signal.[1]

-

TNF-α Secretion Assay

-

Objective: To measure the secretion of the pro-inflammatory cytokine TNF-α into the cell culture medium.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Culture supernatants were collected from cell treatment groups.

-

ELISA Procedure: A standard sandwich ELISA protocol was followed using a commercial kit specific for murine TNF-α.

-

Quantification: The concentration of TNF-α was determined by comparing the sample absorbance to a standard curve of recombinant TNF-α. Experiments were conducted in triplicate to ensure reliability.[1]

-

Transcription Factor Expression Analysis (C/EBPβ)

-

Objective: To measure the expression of the transcription factor C/EBPβ.

-

Method: ELISA-based transcription factor array.[1]

-

Cell Lysis: Human or mouse BMDMs were treated with this compound, and cell lysates were prepared.[1]

-

Assay: The lysates were analyzed using a transcription factor array kit to measure the expression levels of C/EBPβ.[1]

-

Data Presentation: Results were presented as the fold change or percent activity over media-treated control cells.[1]

-

Conclusion

This compound represents a targeted approach to immunomodulation. Its mechanism, centered on the p62-p38 MAPK-C/EBPβ axis, allows it to selectively suppress key pro-inflammatory cytokines like TNF-α and IL-6 while avoiding broad immunosuppression associated with NF-κB inhibition.[1][4] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in the therapeutic potential of Innate Defense Regulators. The ability of this compound to promote a more balanced, anti-inflammatory, and pro-resolving immune state underscores its potential for treating a range of conditions driven by dysregulated inflammation.[3][6][7]

References

- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ir.soligenix.com [ir.soligenix.com]

- 4. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soligenix.com [soligenix.com]

- 6. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Dusquetide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide (also known as SGX942) is a first-in-class synthetic peptide that functions as an Innate Defense Regulator (IDR).[1][2] It modulates the body's innate immune response to injury and infection.[1][2] Unlike traditional anti-inflammatory agents that often suppress the immune system, this compound works by binding to the intracellular adaptor protein p62 (also known as sequestosome-1 or SQSTM1), a key signaling hub in the innate immunity pathways.[2][3][4] This interaction recalibrates the immune response, steering it away from a pro-inflammatory state and towards an anti-inflammatory, tissue-healing, and anti-infective state.[2][5] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture assays to investigate its mechanism of action and therapeutic potential.

Product Information

| Parameter | Value | Source |

| Full Name | This compound | [6] |

| Synonyms | SGX942, IDR-1002 | [6] |

| Molecular Formula | C₂₅H₄₇N₉O₅ | [6] |

| Molecular Weight | 553.7 g/mol | [6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Water (≥ 50 mg/mL) | [7] |

Preparation and Storage of this compound Solutions

Proper handling and storage of this compound are crucial for maintaining its bioactivity.

Reconstitution of Lyophilized Powder:

-

Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Reconstitute the peptide in sterile, pyrogen-free water or phosphate-buffered saline (PBS). A recommended stock solution concentration is 1 mg/mL.

-

Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

-

If using a water-based stock solution for cell culture, it is recommended to filter-sterilize the working solution through a 0.22 µm filter before adding it to the culture medium.[8]

Storage of this compound Solutions:

| Form | Storage Temperature | Shelf Life | Source |

| Lyophilized Powder | -20°C to -80°C | 1-2 years | [1] |

| Stock Solution in Solvent | -80°C | Up to 6 months | [1][8] |

| Stock Solution in Solvent | -20°C | Up to 1 month | [1][8] |

Note: For long-term storage of stock solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway of this compound

This compound exerts its immunomodulatory effects by targeting the intracellular protein p62. This interaction leads to the modulation of downstream signaling cascades, notably the p38 MAPK pathway, without significantly activating the NF-κB pathway or autophagy.[3][9]

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for common in vitro assays to characterize the cellular effects of this compound.

p38 MAPK Phosphorylation Assay in RAW 264.7 Macrophages

This assay measures the activation of the p38 MAPK pathway in response to this compound treatment.

Experimental Workflow:

Caption: Workflow for p38 phosphorylation assay.

Protocol:

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 80,000 cells per well in 100 µL of DMEM supplemented with 10% FBS.[3]

-

Incubation: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Serum Starvation: The next day, wash the cells with PBS and replace the medium with fresh, serum-free DMEM. Incubate for 3 hours to serum-starve the cells.[3]

-

This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in an appropriate buffer (e.g., 2.0 mM sodium acetate). Treat the cells with varying concentrations of this compound for 60 minutes at 37°C.[3] A diluent control should be included.

-

Cell Lysis and Analysis: After treatment, lyse the cells and determine the levels of phosphorylated p38 (p-p38) and total p38 using a suitable method such as Western blotting or a specific ELISA kit. A ~50% increase in p38 phosphorylation can be expected.[3]

Inhibition of LPS-Induced TNF-α Secretion in Macrophages

This protocol is designed to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells in a 96-well plate at a density of 8 x 10⁴ cells per well.[3]

-

Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before adding LPS.

-

Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: Co-incubate the cells with this compound and LPS for 4-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Expected Outcome: this compound is expected to cause a dose-dependent reduction in LPS-induced TNF-α secretion. A concentration of 144 µM has been shown to inhibit TNF-α secretion in BMDMs.[3]

Stromal Cell-Mediated Myeloma Cell Growth Assay

This assay evaluates the effect of this compound on the supportive microenvironment provided by stromal cells to cancer cells.

Protocol:

-

Stromal Cell Seeding: Plate primary human bone marrow stromal cells at a density of 1 x 10⁴ cells per well in a 12-well plate and allow them to grow for 3 days.[6]

-

This compound Treatment of Stromal Cells: Add this compound at the desired concentrations to the stromal cell cultures and incubate for 48 hours.[6]

-

Co-culture Initiation: After 48 hours, remove the medium containing this compound and wash the stromal cells with fresh RPMI medium. Add multiple myeloma (MM.1S) cells to each well at a density of 3 x 10⁴ cells per well.[6]

-

Co-incubation: Co-culture the stromal and myeloma cells for an additional 48 hours.[6]

-

Myeloma Cell Quantification: Vigorously pipette the medium in each well to detach the non-adherent myeloma cells. Collect the cell suspension and count the number of myeloma cells using a hemocytometer or an automated cell counter.[6]

Summary of In Vitro Assay Parameters

| Assay | Cell Line(s) | This compound Concentration Range | Incubation Time | Readout | Source |

| p38 MAPK Phosphorylation | RAW 264.7 | Varying Concentrations | 60 minutes | p-p38/total p38 levels | [3] |

| TNF-α Secretion Inhibition | BMDMs | 144 µM (example) | 4-24 hours (with LPS) | TNF-α levels in supernatant | [3] |

| Stromal Support of Myeloma Growth | Primary human bone marrow stromal cells, MM.1S cells | Indicated Concentrations | 48 hours (stromal pre-treatment) | Myeloma cell count | [6] |

| p62-RIP1 Co-Immunoprecipitation | HEK293T | Not specified | Not specified | Amount of co-precipitated RIP1 | [3] |

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell types, reagent concentrations, and incubation times. All work should be conducted in accordance with institutional safety guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. soligenix.com [soligenix.com]

- 3. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.soligenix.com [ir.soligenix.com]

- 5. soligenix.com [soligenix.com]

- 6. This compound | C25H47N9O5 | CID 122177130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Dusquetide's Binding Affinity to p62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dusquetide, a first-in-class innate defense regulator (IDR), modulates the innate immune response by binding to the scaffold protein p62 (also known as sequestosome-1 or SQSTM1).[1][2][3] This interaction is crucial for this compound's therapeutic effects, which include reducing inflammation and enhancing the clearance of bacterial infections.[1] Understanding the binding affinity and kinetics of the this compound-p62 interaction is paramount for structure-activity relationship (SAR) studies, lead optimization, and the overall development of this compound and its analogs.

These application notes provide detailed protocols for key techniques used to measure the binding affinity of this compound to p62, enabling researchers to quantitatively assess this critical molecular interaction. The methodologies described are based on established techniques for characterizing peptide-protein interactions and specific findings related to this compound.

Quantitative Data Summary

The binding of this compound to the ZZ domain of p62 is characterized by a strong affinity, as determined by multiple biophysical techniques. Both electrostatic and hydrophobic contacts contribute to the stability of the complex.[4][5] The following table summarizes the reported quantitative binding data.

| Technique | Ligand | Analyte | Dissociation Constant (Kd) | Reference |

| Microscale Thermophoresis (MST) | C-terminal fluorescein-labeled this compound | p62 ZZ domain | 0.8 µM | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway modulated by this compound's binding to p62 and a general experimental workflow for determining binding affinity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ir.soligenix.com [ir.soligenix.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Dusquetide's Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of Dusquetide, a novel innate defense regulator. This compound modulates the innate immune system by binding to the scaffold protein p62 (also known as sequestosome-1 or SQSTM1), which is implicated in various intracellular signaling networks crucial for tumor cell survival.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a synthetic peptide that has demonstrated anti-tumor, anti-inflammatory, and anti-infective properties in preclinical models.[2] Its primary mechanism of action involves binding to the ZZ domain of p62, which alters downstream signaling events.[3] This interaction can modulate key pathways involved in cancer progression, such as NF-κB, mTORC1, and Nrf2 signaling.[4][5] Preclinical studies have shown this compound's efficacy in reducing tumor size in xenograft models, both as a standalone therapy and in combination with other cancer treatments.[1]

Part 1: In Vitro Assessment of Anti-Tumor Effects

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Protocol: MTT Assay for this compound

-

Cell Culture:

-

Culture human breast cancer cells (e.g., MCF-7) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate, and 1% penicillin/streptomycin.[8][9]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

-

Passage the cells when they reach 80-90% confluency.[10]

-

-

Assay Procedure:

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]